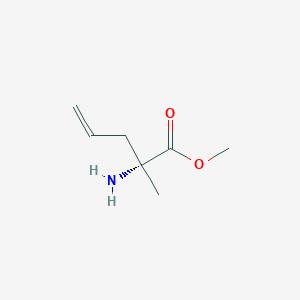

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

Description

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is a chiral amino acid derivative characterized by a methyl ester group at the carboxylic acid terminus, a branched methyl substituent at the α-carbon, and an unsaturated pent-4-enoic acid backbone. Its (R)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical research. The compound’s structural features—including the ester group, amino functionality, and conjugated alkene—influence its reactivity, solubility, and biological activity. Applications span medicinal chemistry (e.g., as a synthetic intermediate) and biochemical studies (e.g., enzyme substrate profiling) .

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methyl-pent-4-enoic acid methyl ester typically involves the use of starting materials such as 2-methyl-2-pentenoic acid and appropriate reagents to introduce the amino group and ester functionality. One common synthetic route includes the following steps:

Formation of the ester: The carboxylic acid group of 2-methyl-2-pentenoic acid is esterified using methanol in the presence of an acid catalyst.

Introduction of the amino group: The ester is then subjected to aminolysis using an appropriate amine source under controlled conditions to yield the desired amino ester.

Industrial Production Methods

Industrial production of ®-2-Amino-2-methyl-pent-4-enoic acid methyl ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methyl-pent-4-enoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amino esters.

Scientific Research Applications

Pharmaceutical Development

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is being explored as a precursor for synthesizing bioactive compounds. Its structural characteristics allow it to interact with various biological targets, potentially influencing metabolic pathways. Preliminary studies suggest that it may serve as a modulator in biochemical assays and could play a role in drug design .

Case Study: Synthesis of Bioactive Compounds

A study highlighted the synthesis of derivatives from this compound using multicomponent reactions. These derivatives exhibited enhanced biological properties, indicating the compound's potential in developing new pharmaceuticals.

Biochemical Assays

The compound has been used in interaction studies assessing its binding affinity with enzymes and receptors. These studies provide insights into its potential therapeutic roles, such as acting as an inhibitor or modulator in specific biochemical pathways.

Data Table: Interaction Studies

| Study Focus | Findings |

|---|---|

| Binding Affinity | Demonstrated potential to inhibit specific enzyme activity |

| Modulation | Influences receptor activity in metabolic pathways |

Synthetic Chemistry

This compound is utilized in synthetic chemistry for creating complex molecules. Its unique structure allows for various synthetic routes that can lead to diverse chemical entities.

Case Study: Synthesis Techniques

Research has documented various methods for synthesizing this compound, including:

- Multicomponent reactions

- Alkylation and hydrolysis techniques

These methods have shown promising yields and efficiencies in producing derivatives that may possess distinct properties compared to the parent compound .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Comparison Table

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-2-methylpentanoic acid | No double bond | Basic amino acid structure |

| Methyl (R)-2-amino-3-methylbutanoate | Different side chain | Potentially different biological activity |

| 3-Amino-3-methylbutanoic acid | Position of amino group | Different reactivity due to structure |

This comparison highlights how the double bond in this compound may confer distinct reactivity and biological properties not found in similar structures.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methyl-pent-4-enoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Compounds:

- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester (): Structural Differences: Ethyl ester (vs. methyl), biphenyl substituent at the γ-carbon, saturated backbone. Applications: Used in drug discovery for its bulky aromatic group, which enhances binding to hydrophobic targets. Key Distinction: The ethyl ester may improve lipid solubility compared to the methyl ester, influencing pharmacokinetics .

- 2-CBZ-Amino-4-phenylbut-2-enoic Acid Methyl Ester (): Structural Differences: Carbobenzyloxy (CBZ)-protected amino group, phenyl substituent, conjugated enoate. Applications: Intermediate in peptide synthesis; the CBZ group enhances stability during coupling reactions.

Fatty Acid Methyl Esters (FAMEs)

Key Compounds ():

- Applications: GC-MS standards for lipid profiling (e.g., in metabolomics). Key Distinction: Hydrophobic nature contrasts with the amphiphilic properties of amino acid esters, limiting their utility in aqueous enzymatic assays .

Diterpenoid Methyl Esters

Key Compounds ():

- Applications: Plant resin components studied for antimicrobial and anti-inflammatory properties. Key Distinction: Complex tricyclic structures lack the linearity and functional versatility of amino acid esters .

Biochemical Reaction Substrates

Key Compounds ():

- 2-Oxobutyric Acid Methyl Ester, 3-Oxooctanoic Acid Methyl Ester: Structural Differences: Keto groups at α/β positions, variable chain lengths. Applications: Substrates for transaminase assays; reactivity depends on carbonyl positioning. Key Distinction: The amino group in the target compound enables Schiff base formation during enzymatic catalysis, unlike keto esters .

Data Table: Comparative Analysis

Research Findings and Key Insights

- Reactivity in Enzymatic Systems: The target compound’s amino group facilitates higher reaction rates in transaminase assays compared to keto esters like 2-oxobutyric acid methyl ester, as observed in acetophenone-based monitoring () .

- Stereochemical Impact : The (R)-configuration enhances enantioselectivity in chiral synthesis, a feature absent in racemic mixtures of similar esters (e.g., ) .

- Analytical Utility: Unlike FAMEs (), the target compound requires specialized derivatization for GC-MS due to its amino group, complicating lipidomic workflows .

- Pharmaceutical Relevance: Structural analogs like 8-O-Acetylshanzhiside methyl ester () share applications as reference standards but lack amino functionality, limiting crossover in peptide-based drug development .

Biological Activity

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester, also known as methyl 2-amino-2-methylpent-4-enoate (2-AMPME), is a compound with significant potential in pharmacology and biochemistry. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₂. It features a double bond at the 4-position of the pentenoic acid chain, which contributes to its reactivity and biological activity. The compound's structure allows for interactions with various biological targets, influencing metabolic pathways and potentially serving as a precursor for bioactive compounds .

Biological Activity

Research indicates that 2-AMPME exhibits various biological activities:

- Metabolic Pathway Modulation : The compound can act as a modulator in biochemical assays, suggesting its role in influencing metabolic pathways.

- Interaction with Biomolecules : Studies focus on its binding affinity and reactivity with enzymes or receptors. This interaction can provide insights into its potential therapeutic roles, including acting as an inhibitor or modulator in specific biochemical pathways .

- Potential Neuropharmacological Effects : Similar compounds have been linked to neuropharmacological effects, such as antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is relevant for treating neurodegenerative disorders and psychiatric conditions .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Multicomponent Reactions : This approach involves reacting three different starting materials in a single step to improve efficiency and yield.

- Enzymatic Methods : Artificial biocatalytic cascades utilizing enzymes have been explored for synthesizing organic compounds, including amino acids like 2-AMPME .

Case Studies and Research Findings

- Pharmacological Studies : A study demonstrated that 2-AMPME could serve as a precursor for synthesizing bioactive compounds, enhancing its pharmacological profile.

- Neuropharmacological Applications : Research indicates that compounds similar to 2-AMPME may exert effects on neurotransmitter systems, particularly in the context of anxiety and affective disorders .

- Comparative Analysis with Related Compounds :

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-2-methylpentanoic acid | No double bond | Basic amino acid structure |

| Methyl (R)-2-amino-3-methylbutanoate | Different side chain | Potentially different biological activity |

| 3-Amino-3-methylbutanoic acid | Position of amino group | Different reactivity due to structure |

This comparison highlights the unique features of 2-AMPME, particularly its double bond that may confer distinct reactivity and biological properties not found in similar structures.

Q & A

Basic: What are the recommended synthetic routes for (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester?

Methodological Answer:

The compound can be synthesized via enantioselective esterification or transesterification. A common approach involves protecting the amino group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions, followed by acid-catalyzed esterification with methanol. Chiral induction agents, such as (R)-α-methoxyphenylacetic acid derivatives (as described for similar esters ), can ensure enantiomeric purity. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in dioxane) yields the free amino ester. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~3.6-3.8 ppm for methyl ester) and the pent-4-enoic acid backbone (olefinic protons at δ ~5.2-5.8 ppm). The stereochemistry at the 2-position (R-configuration) can be validated using NOE experiments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₃NO₂: 172.0974).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C) confirm functional groups .

Advanced: How can enantiomeric purity be rigorously assessed?

Methodological Answer:

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times for the (R)- and (S)-enantiomers should be compared against a racemic standard. Polarimetry ([α]D²⁵) can supplement this, with deviations >95% indicating high enantiomeric excess (ee). For validation, cross-reference with published optical rotations of structurally similar amino esters .

Advanced: What computational methods are suitable for studying its reaction mechanisms?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects during synthesis. Focus on:

- Transition states of esterification to identify enantioselectivity drivers.

- Molecular electrostatic potential (MEP) maps to predict nucleophilic attack sites.

Validate computational results against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .

Data Contradiction: How to resolve discrepancies in reported spectral data?

Methodological Answer:

- Cross-Validation : Compare NMR and MS data across multiple databases (e.g., PubChem , NIST Chemistry WebBook ).

- Solvent Effects : Ensure spectra were acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts).

- Dynamic Effects : For variable NMR splitting, perform variable-temperature (VT-NMR) studies to rule out conformational exchange.

- Independent Synthesis : Reproduce the compound using a divergent route (e.g., Grignard addition to acrylate esters) to confirm structural assignments .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate by polarity.

- Recrystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) based on solubility differences.

- Ion-Exchange Chromatography : For amino-containing impurities, use Dowex 50WX2 resin with ammonia elution .

Advanced: How to design stability studies under varying conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products with LC-MS/MS. Report half-lives and Arrhenius parameters for predictive modeling .

Advanced: How to investigate its biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test against amino acid-processing enzymes (e.g., aminotransferases) using spectrophotometric methods (e.g., NADH depletion at 340 nm).

- Cell-Based Studies : Use HEK293 or CHO cells transfected with target receptors (e.g., GABA analogs). Measure IC₅₀ via MTT assays.

- Molecular Docking : Perform in silico screening (AutoDock Vina) against Protein Data Bank (PDB) structures to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.